molecular formula C10H12O3 B8592130 1-Hydroxy-3-(4-methoxyphenyl)propan-2-one

1-Hydroxy-3-(4-methoxyphenyl)propan-2-one

Cat. No. B8592130
M. Wt: 180.20 g/mol
InChI Key: DBOUWPKVWGWIGO-UHFFFAOYSA-N
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Patent
US07652143B2

Procedure details

4-Allylanisole (98%; 3.0 g; 19.86 mmol) was dissolved in glacial acetic acid (180 ml), water (180 ml) and acetone (180 ml). KMnO4 (4.7 g; 29.79 mmol) was added over the course of 1 h. The mixture was then stirred at (RT) for 1 h. It was then decolorized with saturated NaHCO3 solution. The reaction volume was reduced in a rotary evaporator. This was followed by extraction with CH2Cl2, washing of the organic phase with water and drying over Na2SO4. The solvent was then removed in a rotary evaporator. The oily residue was purified by column chromatography (SiO2; EtOAc/n-heptane 1:2). 1-Hydroxy-3-(4-methoxyphenyl)propan-2-one was obtained as a white crystalline powder. MS: 81.20 (M+H); Rt: 0.83 min (method: gradient 0 min 96% H2O (0.05% TFA) 2.0 min 95% acetonitrile, 95% acetonitrile to 2.4 min, 4% acetonitrile 2.45 min; flow rate 1 ml/min; column 0.4 μL (YMC J'sphere ODS H80 20X2 1.4μ); 30° C.)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
180 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1)[CH:2]=[CH2:3].[OH2:12].[O-:13][Mn](=O)(=O)=O.[K+].C([O-])(O)=O.[Na+]>C(O)(=O)C.CC(C)=O>[OH:12][CH2:3][C:2](=[O:13])[CH2:1][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C=C)C1=CC=C(C=C1)OC
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
4.7 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
180 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at (RT) for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction volume was reduced in a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
This was followed by extraction with CH2Cl2
WASH
Type
WASH
Details
washing of the organic phase with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The oily residue was purified by column chromatography (SiO2; EtOAc/n-heptane 1:2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC(CC1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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